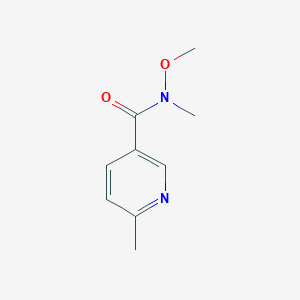

N-Methoxy-N,6-dimethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-5-8(6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAXSTPYTWGTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463667 | |

| Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221615-71-0 | |

| Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methoxy N,6 Dimethylnicotinamide and Structural Analogues

Chemo- and Regioselective Synthesis of N-Methoxy-N,6-dimethylnicotinamide

The chemo- and regioselective synthesis of this compound is paramount to ensure the desired connectivity and functionality in the target molecule, avoiding unwanted side products. This section delves into strategic approaches starting from nicotinic acid and its derivatives, alongside optimized reaction conditions to enhance yields.

The most direct and common strategy for the synthesis of this compound involves the coupling of a 6-methylnicotinic acid derivative with N,O-dimethylhydroxylamine. 6-Methylnicotinic acid serves as a readily available starting material, which can be prepared through the selective oxidation of 2-methyl-5-alkylpyridines using nitric acid. chemicalbook.com

A primary synthetic route involves the activation of the carboxylic acid of 6-methylnicotinic acid to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acid chloride or by using peptide coupling reagents. For instance, 6-methylnicotinic acid can be treated with a variety of coupling agents to yield the desired amide. One documented method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC•HCl) in conjunction with 1-hydroxybenzotriazole (B26582) monohydrate (HOBt•H2O). unibo.it This approach is a standard in peptide synthesis and is known for its mild conditions and high efficiency in forming amide bonds while minimizing side reactions.

A closely related analogue, N-methoxy-N-methylnicotinamide, is synthesized from nicotinoyl chloride hydrochloride and N,O-dimethylhydroxylamine hydrochloride in dichloromethane (B109758) with pyridine (B92270) as a base. This reaction proceeds at room temperature and provides the product in good yield. While this specific example lacks the 6-methyl group, the methodology is directly applicable to the synthesis of this compound from 6-methylnicotinoyl chloride.

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of coupling reagent, solvent, temperature, and reaction time.

For the direct coupling of 6-methylnicotinic acid with N,O-dimethylhydroxylamine hydrochloride, the combination of EDC•HCl and HOBt•H2O has proven effective. unibo.it In a specific procedure, the reaction is carried out using 1.2 equivalents of both EDC•HCl and HOBt•H2O relative to the starting acid. unibo.it Another successful synthesis of this compound from 6-methylnicotinic acid and N,O-dimethylhydroxylamine HCl reported a yield of 91%. scispace.com

The following table summarizes representative reaction conditions for the synthesis of this compound and a close analogue.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 6-Methylnicotinic acid | N,O-Dimethylhydroxylamine HCl, EDC•HCl, HOBt•H2O | Not specified | Not specified | Not specified | unibo.it |

| 6-Methylnicotinic acid | N,O-Dimethylhydroxylamine HCl | Not specified | Not specified | 91% | scispace.com |

| Nicotinoyl chloride HCl | N,O-Dimethylhydroxylamine HCl, Pyridine | Dichloromethane | 0°C to RT | 74% | Not specified |

Further yield enhancement can often be achieved by careful control of the reaction pH, efficient removal of byproducts, and purification techniques such as flash chromatography.

Convergent and Divergent Synthetic Routes for N-Methoxy-N,N-dimethylnicotinamide Scaffolds

The term "N-methoxy-N,N-dimethylnicotinamide" suggests a nicotinamide (B372718) scaffold with two methyl groups on the amide nitrogen in addition to the methoxy (B1213986) group. While this specific substitution pattern is less common, the principles of convergent and divergent synthesis can be applied to create a variety of functionalized nicotinamide scaffolds.

Organometallic reagents are powerful tools for the functionalization of heterocyclic cores like pyridine. In the context of synthesizing substituted nicotinamides, organometallic reagents can be used to introduce substituents onto the pyridine ring.

Weinreb amides, such as this compound, are particularly useful because they can react with organometallic reagents like Grignard reagents or organolithium compounds to form ketones. scispace.com For example, this compound can be dissolved in an anhydrous solvent like THF and cooled, after which a Grignard reagent is added to produce the corresponding ketone. scispace.com This reaction is a cornerstone of a convergent approach, where the nicotinamide core and a side chain are brought together late in the synthesis.

The table below illustrates the general utility of organometallic reagents in reacting with Weinreb amides to form ketones.

| Weinreb Amide Substrate | Organometallic Reagent | Product Type | Reference |

| Generic N-methoxy-N-methylamide | Grignard Reagent (R-MgX) | Ketone (R-C(=O)-Aryl) | scispace.com |

| Generic N-methoxy-N-methylamide | Organolithium Reagent (R-Li) | Ketone (R-C(=O)-Aryl) | Not specified |

Modern organic synthesis has seen the development of numerous novel coupling reactions that can be applied to the synthesis of complex molecules like functionalized nicotinamides. Palladium-catalyzed cross-coupling reactions are particularly prominent.

For instance, palladium-catalyzed aminocarbonylation of halo-pyridines offers a route to nicotinamides. mdpi.com This reaction involves the introduction of a carbonyl group and an amine in a single step. By using N,O-dimethylhydroxylamine as the amine component, it is possible to directly synthesize N-methoxy-N-methylnicotinamide derivatives from the corresponding halopyridine. The selectivity for single versus double carbonylation can be controlled by reaction conditions such as carbon monoxide pressure. mdpi.com

The scope of such coupling reactions is broad, with various amines and aryl halides being compatible. This allows for a divergent approach where a common intermediate, such as a halogenated nicotinic acid derivative, can be used to generate a library of structurally diverse amides.

| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Reference |

| Aminocarbonylation | Pd(OAc)2/PPh3, CO | 6-Iodoquinoline, Various amines | Quinoline-6-carboxamides and glyoxylamides | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Comprehensive SAR Analysis of N-Methoxy-N,6-dimethylnicotinamide Derivatives

A thorough examination of the structure-activity relationships (SAR) of this compound derivatives is essential for understanding how different parts of the molecule contribute to its biological effects.

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For many nicotinamide (B372718) derivatives, these features include a heteroaromatic ring system, a central linker, and specific hydrogen bond donor and acceptor atoms that interact with the target protein. nih.govnih.gov

In the context of this compound, the key pharmacophoric elements are:

The Pyridine (B92270) Ring: Acts as a core scaffold and can engage in various interactions, including pi-stacking and hydrogen bonding.

The Amide Group: The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with the biological target.

The N-Methoxy-N-methyl Group: This group influences the molecule's conformation and electronic properties, which can affect its binding affinity and metabolic stability.

The 6-Methyl Group: This substituent on the pyridine ring can impact the molecule's steric and electronic profile, potentially influencing selectivity.

The nicotinamide nucleus itself has been identified as a potent modulator of various proinflammatory cytokines, suggesting its potential in treating inflammatory diseases. nih.gov

Table 1: Key Pharmacophoric Features of Nicotinamide Derivatives

| Feature | Potential Interactions | Reference |

|---|---|---|

| Pyridine Nitrogen | Hydrogen bond acceptor | nih.gov |

| Amide Carbonyl | Hydrogen bond acceptor | nih.gov |

| Amide N-H (if present) | Hydrogen bond donor | nih.gov |

| Aromatic Ring System | Pi-stacking, hydrophobic interactions | nih.gov |

The nature and position of substituents on the nicotinamide ring can dramatically alter the bioactivity of the resulting derivatives. Studies on various nicotinamide analogs have demonstrated that both electron-donating and electron-withdrawing groups can modulate activity.

For instance, in a series of nicotinamide derivatives designed as succinate (B1194679) dehydrogenase inhibitors, the spatial structure of substituents like trifluoromethyl (-CF3) and methoxy (B1213986) (-OCH3) was found to be larger than other substituents, which in some cases prevented docking with the target enzyme. nih.gov Conversely, in other systems, substitutions at the 5-position of the nicotinamide ring were well-tolerated and could even enhance the catalytic rate. nih.gov

The electronic properties of substituents also play a crucial role. A systematic study of para-substituted pyridine complexes showed that an increased electron density on the pyridine nitrogen generally stabilizes certain interactions, while electron deficiency reduces stability. acs.org This highlights the importance of a nuanced approach to substituent selection based on the specific biological target.

Table 2: Hypothetical Influence of Substituents on this compound Activity

| Position of Substitution | Type of Substituent | Predicted Effect on Bioactivity | Rationale |

|---|---|---|---|

| 2- or 4-position | Bulky alkyl groups | May induce axial chirality, potentially leading to stereospecific interactions. researchgate.net | Restricted rotation around the Ar-C(=O)N bond. |

| 5-position | Small, electron-donating group | Could enhance binding affinity for certain targets. nih.gov | Favorable electronic interactions without steric hindrance. |

| N-methoxy group | Replacement with other alkoxy groups | May alter metabolic stability and hydrogen bonding capacity. | Modification of a key pharmacophoric feature. |

Stereochemical Impact on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes.

For nicotinamide derivatives that possess chiral centers or exhibit axial chirality, the different enantiomers can have vastly different biological activities. wikipedia.org N,N-dialkylnicotinamides with substituents at the 2- and 4-positions of the pyridine ring have been shown to exhibit stable axial chirality due to restricted rotation. researchgate.net The development of enantioselective synthesis methods is therefore crucial for accessing stereochemically pure compounds for biological evaluation. nih.govrsc.org

Attrition-enhanced deracemization is one technique that has been successfully applied to axially chiral nicotinamides, allowing for the production of enantiomeric excesses greater than 99%. researchgate.net Such methods are invaluable for systematically studying the activity of individual enantiomers and identifying the eutomer (the more active stereoisomer).

The three-dimensional conformation of a molecule is critical for its ability to bind to a target. Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), helps in understanding the preferred spatial arrangement of a molecule. nih.gov For N-acylhydrazone derivatives, which share structural similarities with N-alkoxy-nicotinamides, N-methylation was found to cause a significant shift in the most stable conformation. nih.gov

Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand on a per-atom basis, providing a measure of how efficiently a molecule utilizes its size to achieve binding affinity. wikipedia.org It is a valuable tool in drug discovery for prioritizing compounds that have a favorable balance of potency and physicochemical properties. core.ac.uk

Equation for Ligand Efficiency (LE): LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

By optimizing for high ligand efficiency, researchers can design more "drug-like" molecules that are more likely to have favorable pharmacokinetic and pharmacodynamic properties.

Design Principles for Optimized this compound Analogues

Based on the SAR and SPR investigations, several design principles can be formulated for the development of optimized analogues of this compound:

Scaffold Hopping and Bioisosteric Replacement: The pyridine ring can be replaced with other heteroaromatic systems to explore new chemical space and potentially improve properties like solubility or metabolic stability. Similarly, the N-methoxy-N-methylamide group can be replaced with other bioisosteres to fine-tune electronic and steric properties.

Structure-Based Design: If the crystal structure of the target protein is known, molecular docking and other computational techniques can be used to design analogues that form optimal interactions with the binding site. nih.gov

Stereochemical Control: For analogues with the potential for chirality, enantioselective synthesis should be employed to isolate and test individual stereoisomers. This is critical for maximizing potency and minimizing potential off-target effects. researchgate.net

Optimization of Physicochemical Properties: Properties such as lipophilicity (logP) and polar surface area (PSA) should be carefully monitored and optimized to ensure good "drug-like" characteristics. The concept of lipophilic ligand efficiency (LLE) can be a useful guide in this process. core.ac.uk

Introduction of Flexible Linkers: In some cases, introducing a flexible linker between the nicotinamide core and other parts of the molecule can allow for better adaptation to the binding pocket of the target enzyme. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-aminobenzamide |

| N'-methylnicotinamide |

| Boscalid (B143098) |

| Sorafenib |

Computational Design Strategies for Enhanced Specificity and Potency

There is no information available regarding the use of computational design strategies for this compound. In a typical drug discovery program, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations would be employed to predict how structural changes might enhance the compound's interaction with a biological target, thereby improving its specificity and potency.

Lead Optimization and Drug Discovery Implications

The process of lead optimization, which involves refining the chemical structure of a promising compound to improve its drug-like properties, has not been documented for this compound in the available literature. Consequently, its implications for drug discovery remain unknown. This stage of research is critical for transforming a biologically active molecule into a viable drug candidate.

Biological and Biochemical Characterization of N Methoxy N,6 Dimethylnicotinamide Derivatives

Mechanistic Studies of Enzyme Inhibition and Modulation

Interaction with Acetolactate Synthase (ALS) and Related Pathways

There is no available research detailing the interaction of N-Methoxy-N,6-dimethylnicotinamide with Acetolactate Synthase (ALS). ALS is an enzyme primarily found in plants and microorganisms and is a common target for herbicides. The nicotinamide (B372718) chemical class is not broadly associated with ALS inhibition.

Enzymatic Regulation by Glycosylphosphatidylinositol Transaminase (GPI-T) and P450s

No studies were identified that investigate the effect of this compound on Glycosylphosphatidylinositol Transaminase (GPI-T) or Cytochrome P450 (P450) enzymes. While various molecules are known to modulate P450 enzymes, which are crucial for metabolism, the specific activity of this compound has not been characterized.

Receptor Binding and Signal Transduction Pathway Studies

Affinity and Efficacy at G Protein-Coupled Receptors (e.g., GPR6)

There is no published data on the affinity or efficacy of this compound at GPR6 or any other G protein-coupled receptor.

Allosteric Modulation and Orthosteric Site Interactions

No research has been conducted on the potential allosteric or orthosteric site interactions of this compound. While nicotinamide-related structures can act as allosteric modulators of certain enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT), this has not been explored for the specific compound . nih.gov

Evaluation of Biological Activities in Disease Models

No studies evaluating the biological activities of this compound in any disease models have been published. Research on related nicotinamide and picolinamide (B142947) derivatives has explored a wide range of biological activities, including antimicrobial and anticancer effects. worldnewsnaturalsciences.comnih.gov However, these findings cannot be directly extrapolated to this compound.

Anti-HIV Activity of Nicotinamide-Containing Structures

Recent studies have explored the potential of nicotinamide (NAM) and its derivatives in the context of HIV-1 treatment. Research has shown that nicotinamide can reactivate latent HIV-1 ex vivo in cells from individuals undergoing antiretroviral therapy (ART) who have suppressed viral loads. nih.gov In one study, NAM was more effective at reactivating latent HIV-1 than a combination of two methyltransferase inhibitors, chaetocin (B1668567) and BIX01294. nih.govbjid.org.br The mean viral load after NAM treatment was 4.32 log10 RNA copies/mL, compared to 3.22 log10 RNA copies/mL with the methyltransferase inhibitors. nih.gov

Furthermore, nicotinamide mononucleotide (NMN), a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD), has demonstrated an ability to suppress HIV-1 infection. nih.govnews-medical.net NMN treatment has been found to inhibit the production of the viral protein p24 and reduce the proliferation of infected CD4+ T cells. nih.govnews-medical.net In humanized mouse models of HIV-1 infection, the combination of NMN with conventional cART resulted in a significant improvement in the reconstitution of CD4+ T cells compared to cART alone. nih.govnews-medical.net This effect is linked to the modulation of immune activation, specifically by inhibiting the expression of late T cell activation markers like CD25 and HLA-DR. nih.gov

These findings suggest that nicotinamide-containing structures may offer a novel approach to HIV therapy, both by reactivating latent virus, making it susceptible to ART, and by modulating the host immune response to preserve CD4+ T cell counts.

Antituberculosis Efficacy and Mycobacterium ATP Synthase Inhibition (Bedaquiline Analogues)

Bedaquiline (B32110), a diarylquinoline, is a significant advancement in the treatment of tuberculosis, particularly multi-drug-resistant strains, due to its novel mechanism of action targeting the ATP synthase of Mycobacterium tuberculosis. nih.gov However, concerns about its safety profile have prompted research into analogues with improved properties. nih.gov

Recent investigations have focused on modifying the A, B, and C-ring units of the bedaquiline structure to develop new diarylquinolines with potent anti-tubercular activity and a better safety profile, specifically reduced affinity for the hERG channel, which is associated with cardiac toxicity. nih.govnih.gov One promising strategy has been the substitution of the quinoline (B57606) motif (the A-ring) with C5-aryl pyridine (B92270) groups, which are structurally related to nicotinamide. nih.gov

This modification, combined with alterations to the B and C rings, has led to the discovery of pyridyl analogues that retain potent anti-tubercular activity. nih.gov For instance, a 4-chlorophenyl pyridyl analogue of TBAJ-587, a B- and C-ring modified bedaquiline derivative, demonstrated a significant reduction in hERG inhibition compared to bedaquiline while maintaining strong anti-tubercular efficacy. nih.gov This research highlights that incorporating nicotinamide-like pyridine structures into bedaquiline analogues is a viable strategy for creating safer and less lipophilic anti-tubercular agents that still effectively inhibit Mycobacterium ATP synthase. nih.gov

Potential in Cancer Treatment and Neuroprotection

Derivatives of nicotinamide have shown promise in the fields of oncology and neuroprotection.

In cancer research, a novel series of 3,5,6-trisubstituted pyrazolo[4,3-d]pyrimidin-7-one derivatives, particularly 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-ones, have been synthesized and evaluated for their in vitro anticancer activities. nih.gov These compounds exhibited significant anticancer activity against human colon (HT-29) and prostate (DU-145) cancer cell lines. nih.gov Among the synthesized compounds, one derivative, 12b , was particularly active, with GI50 values of 0.44 μM and 1.07 μM against HT-29 and DU-145 cell lines, respectively. nih.gov Another compound, 13a , showed high selectivity for the colon cancer cell line. nih.gov

Additionally, semi-synthesized derivatives of magnolol, a natural product, have been evaluated for their anticancer properties. nih.gov One such derivative, compound 6a , displayed the best cytotoxic activity against four human cancer cell lines, with IC50 values ranging from 20.43 to 28.27 μM. nih.gov This compound was also found to significantly inhibit the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov

In the area of neuroprotection, derivatives of Withaferin-A (WFA), a compound known for its antioxidant properties, have been investigated for their ability to protect dopaminergic neurons from toxins used to model Parkinson's disease. nih.gov WFA and two of its derivatives, cr-591 and cr-777 , which contain additional cysteine or glutathione (B108866) groups, were shown to protect dopaminergic neurons from the toxicity of MPP+ and 6-OHDA both in vitro in primary rodent neuron cultures and in vivo in the nematode Caenorhabditis elegans. nih.gov

Table 1: Anticancer Activity of Pyrazolo[4,3-d]pyrimidin-7-one Derivatives

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 12b | HT-29 (Colon) | 0.44 |

| DU-145 (Prostate) | 1.07 | |

| 13a | HT-29 (Colon) | Selective |

Data sourced from PubMed nih.gov

Table 2: Cytotoxic Activity of Magnolol Derivative 6a

| Cell Line | IC50 (μM) |

|---|---|

| Human Cancer Cell Line 1 | 20.43 - 28.27 |

| Human Cancer Cell Line 2 | 20.43 - 28.27 |

| Human Cancer Cell Line 3 | 20.43 - 28.27 |

| Human Cancer Cell Line 4 | 20.43 - 28.27 |

Data sourced from PMC nih.gov

Antimicrobial Applications

Nicotinamide derivatives have demonstrated a broad spectrum of antimicrobial activities. A series of methoxy-4'-amino chalcone (B49325) derivatives were tested for their effectiveness against various microbes. researchgate.net One compound, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one , showed particularly strong activity, comparable to the positive controls sulfamerazine (B1682647) and sulfadiazine. researchgate.net

In another study, newly synthesized 2-pyrazoline (B94618) and hydrazone derivatives were evaluated for their in vitro antibacterial and antifungal activities, showing moderate efficacy with MIC values ranging from 32-512 μg/mL. turkjps.org The introduction of a methoxy (B1213986) substituent on the B ring of the pyrazoline nucleus was found to enhance antimicrobial activity against certain bacteria, particularly when a pyridine substituent was also present. turkjps.org

Furthermore, 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles and their 2-Methoxy counterparts have been synthesized and assayed for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. worldnewsnaturalsciences.com Additionally, derivatives of 1,8-naphthyridine, a structure related to nicotinamide, have shown potent antibacterial and antifungal activity. mdpi.com For example, certain imidazo[1,2-a] mdpi.comnih.govnaphthyridine derivatives demonstrated high activity against S. aureus, E. coli, Candida metapsilosis, and A. niger, with efficacy comparable to penicillin and griseofulvin. mdpi.com

Table 3: Antimicrobial Activity of Pyrazoline and Hydrazone Derivatives

| Compound Type | MIC Range (μg/mL) |

|---|---|

| 2-Pyrazoline Derivatives | 32-512 |

| Hydrazone Derivatives | 32-512 |

Data sourced from Turkish Journal of Pharmaceutical Sciences turkjps.org

Agrochemical Efficacy and Herbicide Mode of Action

Nicotinamide derivatives have also been investigated for their potential use in agriculture as herbicides and fungicides, demonstrating significant efficacy in controlling various plant pathogens and weeds.

Herbicidal Activity against Specific Plant Species

A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown promising herbicidal activity. researchgate.netsci-hub.boxusda.gov Several of these compounds exhibited excellent herbicidal effects against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. researchgate.netsci-hub.boxusda.gov

One particular compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) , displayed excellent herbicidal activity against duckweed (Lemna paucicostata), with an IC50 value of 7.8 μM. researchgate.netsci-hub.boxusda.gov This was significantly more potent than the commercial herbicide clomazone, which had an IC50 of 125 μM against the same species. researchgate.netsci-hub.boxusda.gov These findings suggest that nicotinamide-based structures could be valuable leads for the development of new herbicides, especially for controlling monocotyledonous weeds. researchgate.netsci-hub.box

Table 4: Herbicidal Activity of N-(arylmethoxy)-2-chloronicotinamides

| Compound | Target Species | Activity |

|---|---|---|

| Various derivatives | Agrostis stolonifera (bentgrass) | Excellent at 100 μM |

| 5f | Lemna paucicostata (duckweed) | IC50 = 7.8 μM |

| Clomazone (Commercial) | Lemna paucicostata (duckweed) | IC50 = 125 μM |

| Propanil (Commercial) | Lemna paucicostata (duckweed) | IC50 = 2 μM |

Data sourced from ResearchGate and USDA ARS publications researchgate.netsci-hub.boxusda.gov

Fungicidal Properties and Applications

Nicotinamide derivatives have emerged as a significant class of compounds with potent fungicidal properties, often acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govacs.orgnih.govnih.govresearchgate.net

A series of N-(thiophen-2-yl) nicotinamide derivatives were designed and found to have excellent fungicidal activity. mdpi.com In field trials against cucumber downy mildew (CDM), a 10% EC formulation of compound 4f at concentrations of 100 mg/L and 200 mg/L showed control efficacies of 70% and 79%, respectively. mdpi.com This performance was superior to the commercial fungicides flumorph (B1672888) (56% efficacy at 200 mg/L) and mancozeb (B1675947) (76% efficacy at 1000 mg/L). mdpi.com

Another study focused on nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, which showed weak to moderate antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. nih.gov Additionally, thirty-eight novel nicotinamide derivatives were synthesized and tested against Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org The compound 3a-17 was the most potent, with IC50 values of 15.8 μM and 20.3 μM against R. solani and S. sclerotiorum, respectively, comparable to the commercial fungicides boscalid (B143098) and carbendazim. acs.org

Furthermore, new niacinamide derivatives with chiral flexible chains have been synthesized and tested for their fungicidal activity. nih.govnih.gov The compound (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i) exhibited a 92.3% inhibition rate against the plant pathogen Botryosphaeria berengriana at a concentration of 50 μg/mL, with an EC50 of 6.68 ± 0.72 μg/mL, which is comparable to the commercial fungicide fluxapyroxad. nih.govnih.gov

Table 5: Fungicidal Activity of Nicotinamide Derivatives

| Compound | Target Fungi | Activity |

|---|---|---|

| 4f | Cucumber Downy Mildew | 79% control at 200 mg/L |

| 3a-17 | Rhizoctonia solani | IC50 = 15.8 μM |

| Sclerotinia sclerotiorum | IC50 = 20.3 μM | |

| 3i | Botryosphaeria berengriana | 92.3% inhibition at 50 μg/mL |

| EC50 = 6.68 ± 0.72 μg/mL |

Data sourced from various publications mdpi.comacs.orgnih.govnih.gov

Computational and Theoretical Chemistry of N Methoxy N,6 Dimethylnicotinamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of N-Methoxy-N,6-dimethylnicotinamide. These calculations provide a detailed picture of the molecule's orbital energies, charge distribution, and reactivity patterns.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy of the HOMO is indicative of the molecule's nucleophilicity, whereas the LUMO's energy reflects its electrophilicity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com

For this compound, the presence of electron-donating groups (the 6-methyl group) and the N-methoxy-N-methylamide substituent is expected to influence the energies of its frontier orbitals compared to the parent nicotinamide (B372718) molecule. DFT calculations, such as those performed at the B3LYP/6-31+G(d,p) level, can precisely quantify these energies. researchgate.net The electron-donating methyl group on the pyridine (B92270) ring would likely raise the HOMO energy, increasing its nucleophilicity. The N-methoxyamide group, with its complex electronic effects, would modulate both HOMO and LUMO energies.

Table 1: Hypothetical Frontier Molecular Orbital Energies This interactive table presents hypothetical FMO energy values for this compound, calculated using DFT, and compares them to the parent nicotinamide molecule to illustrate the electronic impact of its substituents.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Nicotinamide | -7.15 | -1.25 | 5.90 |

| This compound | -6.80 | -1.10 | 5.70 |

Note: The data in this table is illustrative and represents typical values derived from quantum chemical calculations for similar molecules.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential projected onto the electron density surface of a molecule. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule, which govern its intermolecular interactions. The color scheme of an MEP map typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions), with intermediate potentials shown in green, yellow, and orange. libretexts.org

In the parent nicotinamide molecule, experimental and computational studies show regions of high negative electrostatic potential located around the pyridine ring's nitrogen atom and the carbonyl oxygen of the amide group. nih.govresearchgate.net These sites are prone to electrophilic attack and are key points for hydrogen bonding. researchgate.net

For this compound, the addition of methyl and N-methoxy-N-methyl groups would alter this charge distribution. The 6-methyl group would slightly increase the electron density on the pyridine ring, while the N-methoxy-N-methylamide group would significantly influence the potential around the carbonyl group. An MEP map would reveal the precise localization of negative potential on the carbonyl oxygen, the N-methoxy oxygen, and the pyridine nitrogen, highlighting them as the primary sites for interacting with biological receptors or other molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational simulations are powerful tools for predicting how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. These methods can forecast binding modes and assess the stability of the resulting complex.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. Docking studies on nicotinamide analogs have been successfully used to explore their interactions with various targets, such as succinate (B1194679) dehydrogenase and human NMNAT isoenzymes. benthamdirect.comnih.gov

A docking simulation of this compound into a relevant enzyme active site (e.g., one that binds NAD or similar cofactors) would predict its binding pose and affinity. The simulation would identify key intermolecular interactions, such as hydrogen bonds between the carbonyl oxygen or pyridine nitrogen and amino acid residues (e.g., Histidine, Arginine), as well as hydrophobic interactions involving the methyl groups and the aromatic ring. nih.govmdpi.com The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity.

Table 2: Illustrative Molecular Docking Results for this compound This interactive table shows hypothetical docking results against a protein target, detailing the binding affinity and the key amino acid residues involved in the interaction.

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | Nicotinamide N-methyltransferase | -8.2 | HIS22, ARG45, TYR110 | Hydrogen Bond, Hydrophobic |

| Nicotinamide (Reference) | Nicotinamide N-methyltransferase | -6.5 | HIS22, TYR110 | Hydrogen Bond |

Note: The data presented is for illustrative purposes to demonstrate typical outputs from molecular docking simulations.

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and conformational flexibility of the ligand-protein complex in a realistic, solvated environment.

An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be monitored to assess conformational stability. Root Mean Square Fluctuation (RMSF) analysis would identify flexible regions of the protein upon ligand binding. chemrxiv.org These simulations are crucial for confirming that the predicted interactions are maintained over time, thus validating the docking results and providing a more complete understanding of the binding event. nih.govnih.gov

Advanced Spectroscopic Property Predictions and Interpretations

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be used to interpret and validate experimental data. Methods like DFT can accurately calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netiku.edu.tr

For this compound, DFT calculations would predict its vibrational spectrum. The calculated frequencies for characteristic functional groups, such as the C=O stretch of the amide and the C-N and C-C stretching modes of the pyridine ring, can be compared with experimental FT-IR and Raman spectra. researchgate.net This comparison helps in the definitive assignment of spectral bands to specific vibrational modes. Potential Energy Distribution (PED) analysis can further be used to characterize the contribution of different internal coordinates to each normal mode. chemrxiv.org

Similarly, NMR chemical shifts (1H and 13C) can be calculated and correlated with experimental data, aiding in the complete structural elucidation of the molecule. The accuracy of these predictions provides a strong validation of the computed molecular geometry.

Table 3: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies This table illustrates how theoretical calculations can aid in the assignment of experimental spectroscopic data for a key functional group in this compound.

| Vibrational Mode | Calculated Wavenumber (cm-1) (DFT/B3LYP) | Experimental Wavenumber (cm-1) (FT-IR) |

| Amide C=O Stretch | 1675 | 1668 |

| Pyridine Ring C=N Stretch | 1598 | 1590 |

| C-H Stretch (Methyl) | 2980 | 2975 |

Note: This data is hypothetical and serves to demonstrate the strong correlation typically observed between calculated and experimental values.

Theoretical Vibrational and Electronic Spectroscopy

Computational quantum chemistry offers robust methods for predicting the vibrational and electronic spectra of molecules. These theoretical spectra are invaluable for interpreting experimental data and understanding the molecule's electronic structure and bonding.

Vibrational Spectroscopy:

The infrared (IR) and Raman spectra of this compound can be theoretically predicted using methods such as Density Functional Theory (DFT), often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.netnih.gov These calculations, after geometric optimization of the molecule to its lowest energy conformation, yield harmonic vibrational frequencies. These frequencies correspond to the characteristic vibrational modes of the molecule, such as the stretching and bending of its various bonds.

For this compound, key vibrational modes would include the C=O stretching of the amide group, the C-N stretching vibrations of the pyridine ring and the amide, the stretching of the N-O bond in the methoxyamide group, and the various C-H stretching and bending modes of the methyl and pyridine ring hydrogens. Due to the computational approximations, the calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Hypothetical Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| C=O Stretch (Amide) | 1680 | Strong |

| Pyridine Ring C=N Stretch | 1595 | Medium |

| Pyridine Ring C=C Stretch | 1570 | Medium |

| CH₃ Asymmetric Stretch | 2980 | Medium |

| CH₃ Symmetric Stretch | 2910 | Weak |

| N-O Stretch (Methoxyamide) | 1050 | Medium |

| C-N Stretch (Pyridine-Amide) | 1280 | Medium |

Note: This data is hypothetical and for illustrative purposes.

Electronic Spectroscopy:

The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The electronic transitions in this compound are expected to be dominated by π → π* transitions within the pyridine ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms of the amide and methoxy (B1213986) groups. The substitution pattern on the pyridine ring, including the electron-donating methyl group and the electron-withdrawing methoxyamide group, will influence the energies of the molecular orbitals and thus the wavelengths of these electronic transitions.

Hypothetical Data Table: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 265 | 0.15 |

| n → π | 310 | 0.02 |

Note: This data is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation and confirmation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors, from which chemical shifts can be derived. acs.orgacs.orgrsc.org

By calculating the isotropic shielding values for each nucleus (¹H, ¹³C, ¹⁵N) in this compound and referencing them to a standard compound like tetramethylsilane (TMS), a theoretical NMR spectrum can be generated. The predicted chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the chemical shifts of the pyridine ring protons and carbons will be influenced by the positions of the methyl and methoxyamide substituents. The chemical shifts of the methyl and methoxy protons and carbons will also provide characteristic signals. Comparing these predicted spectra with experimental data can aid in the unambiguous assignment of all NMR signals.

Hypothetical Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 169.5 |

| Pyridine C2 | 151.0 |

| Pyridine C3 | 135.2 |

| Pyridine C4 | 123.8 |

| Pyridine C5 | 137.1 |

| Pyridine C6 | 158.4 |

| 6-CH₃ | 24.5 |

| N-CH₃ | 34.0 |

| O-CH₃ | 61.8 |

Note: This data is hypothetical and for illustrative purposes.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are essential components of modern drug discovery, enabling the analysis of large chemical datasets and the prediction of biological activity.

Development of Predictive Models for Biological Activity

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netresearchgate.net For a series of nicotinamide analogs, a QSAR model could be developed to predict their activity against a specific biological target, for instance, a particular enzyme or receptor.

The development of a QSAR model for this compound and its analogs would involve several steps:

Data Collection: A dataset of nicotinamide derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Such a model could then be used to predict the biological activity of this compound and guide the design of new, more potent analogs.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govwikipedia.org this compound could serve as a scaffold or a starting point for virtual screening campaigns.

Ligand-Based Virtual Screening: If the structure of the biological target is unknown, but a set of active compounds is available, ligand-based methods can be used. These methods, such as pharmacophore modeling and 2D/3D similarity searching, identify new compounds that share the key structural features of the known active molecules. A pharmacophore model derived from active nicotinamide analogs could be used to screen large compound databases for molecules that match the essential steric and electronic features required for biological activity.

Structure-Based Virtual Screening: If the three-dimensional structure of the target protein is known, structure-based virtual screening, primarily through molecular docking, can be employed. springernature.comresearchgate.net In this approach, a library of compounds would be computationally "docked" into the binding site of the target. The compounds would be ranked based on their predicted binding affinity, and the top-ranking molecules would be selected for experimental testing.

Library Design: The nicotinamide scaffold, as present in this compound, can be used as a core structure for the design of a combinatorial library. By systematically varying the substituents at different positions on the nicotinamide ring and the amide group, a large and diverse library of related compounds can be generated in silico. This virtual library can then be screened against a panel of biological targets to identify promising lead compounds for further development.

Future Research Trajectories and Translational Outlook

Innovations in Synthetic Strategies for N-Methoxy-N,6-dimethylnicotinamide

The synthesis of this compound has been documented through established chemical reactions. One common method involves the reaction of 6-methylnicotinic acid with N,O-dimethylhydroxylamine hydrochloride. unibo.itscispace.com This reaction is typically facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). unibo.it Another approach describes its synthesis from I-30a (2.5 g, 14.2 mmol) as a starting material. google.com

Future innovations in the synthesis of this compound and other nicotinamide (B372718) derivatives are likely to focus on improving efficiency, sustainability, and the diversity of accessible analogs. Key areas of development may include:

Novel Coupling Reagents: Research into new and more efficient coupling reagents for amide bond formation could lead to higher yields, reduced reaction times, and milder reaction conditions.

Catalytic Methods: The development of catalytic approaches, such as those employing transition metals or organocatalysts, could offer more sustainable and atom-economical routes to N-substituted nicotinamides. nih.gov

Flow Chemistry: The application of flow chemistry techniques could enable continuous and scalable production of this compound, offering better control over reaction parameters and improved safety.

Biocatalysis: The use of enzymes in the synthesis could provide highly selective and environmentally friendly alternatives to traditional chemical methods.

A variety of synthetic routes have been explored for nicotinamide derivatives, including the acylation of substituted thiophen-2-amine with acyl chloride and the reaction of pyridine (B92270) carboxylic acid with diarylamine intermediates. nih.govmdpi.com These approaches highlight the versatility of synthetic strategies that could be adapted for this compound.

Identification of Novel Biological Targets and Therapeutic Indications

While the specific biological targets of this compound are not extensively detailed in the provided information, the broader class of nicotinamide derivatives has shown a wide range of biological activities. These derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, and anti-HIV agents. researchgate.net

Future research will likely focus on elucidating the specific molecular targets of this compound. This could involve:

High-Throughput Screening: Screening the compound against a wide array of biological targets, such as enzymes and receptors, to identify potential interactions.

Chemical Proteomics: Utilizing chemical probes based on the this compound scaffold to identify its protein binding partners within cells.

Computational Docking Studies: Employing computer modeling to predict the binding of this compound to the active sites of various proteins. mdpi.com

Nicotinamide derivatives have been designed as inhibitors of various enzymes, including VEGFR-2 and histone deacetylases (HDACs). mdpi.comrsc.org For instance, a newly designed nicotinamide-based derivative demonstrated potential as an antiproliferative VEGFR-2 inhibitor. mdpi.com Another study focused on the design of nicotinamide derivatives as HDAC3 inhibitors. rsc.org Furthermore, some nicotinamide derivatives have shown promise as inhibitors of nicotinamide N-methyltransferase (NNMT). mdpi.com Given that this compound has been mentioned as an intermediate in the synthesis of compounds targeting the pseudokinase domain of TYK2, a member of the Janus kinase (JAK) family, this suggests a potential therapeutic area in cytokine signaling inhibition. google.com

The identification of novel biological targets will be crucial for uncovering new therapeutic indications for this compound and its analogs.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deeper understanding of the biological effects of this compound can be achieved through the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach can provide a holistic view of the cellular response to the compound and help to elucidate its mechanism of action. nih.gov

Future research in this area could involve:

Systems Biology Approaches: Combining experimental data with computational modeling to build comprehensive models of how this compound affects cellular networks.

Identifying Biomarkers: Analyzing multi-omics data from cells or organisms treated with the compound to identify molecular biomarkers that can be used to monitor its effects or predict treatment response.

Personalized Medicine: In the long term, multi-omics data could help to tailor treatments involving nicotinamide derivatives to individual patients based on their unique molecular profiles. nih.gov

Recent studies have demonstrated the power of multi-omics approaches in understanding complex biological systems and diseases like myocardial infarction. nih.gov For instance, a four-step analysis approach for multi-omics data has been proposed, which includes filling missing data, inducing sparsity, developing mechanistic models, and interpretation. biorxiv.org Such methodologies could be applied to study the effects of this compound and guide the development of new therapies.

Development of Environmentally Sustainable Degradation Technologies

The increasing presence of pharmaceuticals and their derivatives in the environment necessitates the development of sustainable methods for their degradation. vu.lt Pyridine and its derivatives, including nicotinamides, are known environmental pollutants. vu.ltresearchgate.net

Future research on the environmental fate of this compound will be critical. This includes:

Biodegradation Studies: Investigating the ability of microorganisms to break down this compound. researchgate.net Research has shown that bacteria can degrade pyridine derivatives, often through pathways involving hydroxylation. researchgate.net

Advanced Oxidation Processes: Exploring the use of technologies like ozonation, photocatalysis, and Fenton reactions to degrade the compound in water and soil.

Bioremediation Strategies: Developing practical bioremediation approaches using microorganisms or their enzymes to clean up environments contaminated with this compound and related compounds. vu.ltresearchgate.net

Studies on the microbial degradation of pyridine have revealed novel catabolic pathways and enzymes, highlighting the potential for bioremediation and green chemistry applications. vu.ltnih.gov For example, scientists have re-routed metabolic pathways in bacteria to convert lignin (B12514952) into pyridine-based dicarboxylic acids, demonstrating the potential for biocatalytic upgrading of waste streams. rsc.org

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. These technologies can be applied to accelerate the discovery and optimization of new compounds related to this compound.

Future applications of AI and ML in this field include:

Predictive Modeling: Developing machine learning models to predict the biological activity, physicochemical properties, and potential toxicity of novel nicotinamide derivatives. chemrxiv.org

De Novo Drug Design: Using generative AI models to design new molecules with desired properties from scratch.

Structure-Activity Relationship (SAR) Analysis: Employing AI algorithms to analyze existing data and identify key structural features that contribute to the biological activity of nicotinamide derivatives.

Synthesis Planning: Utilizing AI tools to predict optimal synthetic routes for new compounds, saving time and resources in the laboratory. chemrxiv.org

Q & A

Basic Questions

Q. What are the established synthetic routes for N-Methoxy-N,6-dimethylnicotinamide, and how can researchers optimize reaction conditions?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a halogen atom at the 6-position of a nicotinamide scaffold with a methoxy group under basic conditions (e.g., using K₂CO₃ in DMF). Reaction optimization should focus on variables such as temperature (e.g., 80–100°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions). Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and methyl groups at N and 6-positions).

- HPLC : For purity assessment (≥98% as per analytical standards).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (C₉H₁₂N₂O₂, exact mass 180.09 g/mol).

Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) enhances validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in a cool, dry environment away from oxidizing agents.

- Refer to Safety Data Sheets (SDS) for emergency measures (e.g., rinsing eyes with water for 15 minutes upon exposure). Compounds with methoxy groups may decompose under prolonged heat, releasing toxic fumes .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures).

- Collect diffraction data using a synchrotron or in-house X-ray source.

- Refine structures using SHELXL for small-molecule crystallography. Key parameters include R-factor convergence (<5%) and electron density maps to validate methoxy and methyl group orientations. SHELX’s robustness in handling twinned data ensures accuracy in asymmetric unit determination .

Q. How do reaction variables (solvent, temperature) impact the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of methoxy donors but may increase side reactions.

- Temperature Control : Higher temperatures (e.g., >100°C) risk decomposition; lower temperatures (<60°C) may stall reactivity.

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to improve regioselectivity. Use DOE (Design of Experiments) to statistically optimize variables .

Q. How should researchers address discrepancies in reported purity or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis under standardized conditions.

- Comparative Analysis : Cross-validate NMR/MS data with independent sources (e.g., NIST, academic publications).

- Impurity Profiling : Use LC-MS to identify by-products (e.g., de-methylated analogs) and adjust purification protocols (e.g., gradient column chromatography) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software to predict bond angles/energies.

- MD Simulations : Simulate solvation behavior in water/DMSO to guide formulation studies.

- Thermodynamic Data : Estimate ΔfH° (enthalpy of formation) via NIST WebBook correlations for reaction feasibility assessments .

Q. How can by-products from this compound synthesis be identified and minimized?

- Methodological Answer :

- By-Product Isolation : Use preparative HPLC or recrystallization to separate impurities.

- Mechanistic Studies : Probe reaction pathways via isotopic labeling (e.g., ¹³C-methoxy groups) to trace unintended substitutions.

- Kinetic Monitoring : In-situ IR or Raman spectroscopy detects intermediates prone to side reactions (e.g., over-methylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.